N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
Overview
Description
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is a synthetic peptide that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a modified peptide, specifically designed to interact with biological systems and has been used in various studies related to protein modification and drug development.
Mechanism of Action
Target of Action
The primary target of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is the hemoglobin protein chains in human whole blood or erythrocytes . Specifically, it interacts with the N-terminal valine residue of these protein chains .
Mode of Action
This compound interacts with its targets through a process known as the modified Edman reaction . This reaction involves the formation of Edman products in neutral or alkaline conditions . The reaction products with the N-terminal valine residue of the hemoglobin protein chains are N-[2-carbamoyl ethyl] valine and N-[2-hydroxycarbamoyl-ethyl] valine EO adducts .
Biochemical Pathways
The compound is involved in the oxidative metabolism pathway . It is formed endogenously in animals and humans from Cytochrome P450 2E1 (CYP2E1) mediated metabolic oxidation of ethylene . It is also formed in vivo during normal physiological processes, such as methionine oxidation, lipid peroxidation, and during metabolic activity of intestinal bacteria .
Pharmacokinetics
The compound is rapidly absorbed from the skin, respiratory system, and gastrointestinal tract and is widely distributed in vivo . It is detoxified by glutathione conjugation in the liver to N-acetyl-S-(2-carbamoyl ethyl)cysteine and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the formation of hemoglobin adducts . These adducts are measured using a commercial assay kit based on a well-established procedure commonly used in clinical chemistry .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to light and can be initiated to polymerize to form polyacrylamide under ultraviolet conditions . Furthermore, the compound is found in various environmental sources such as tobacco smoke, automobile exhaust, and some foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Valine) to a resin, followed by sequential addition of Leucine and the anilide group. The carbamoyl-ethyl group is introduced through a coupling reaction with the appropriate reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The process involves multiple cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(2-Carbamoyl-ethyl)-Val-Leu-anilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide has been extensively studied for its applications in various fields:
Chemistry: Used as a standard in studies involving peptide modification and synthesis.
Biology: Employed in research related to protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of peptide-based materials and biomolecules.
Comparison with Similar Compounds
N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is unique due to its specific structural features and functional groups Similar compounds include other modified peptides and peptide analogs, such as N-(2-hydroxycarbamoyl-ethyl)-Val-Leu-anilide and various other N-terminal modified peptides
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Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXESHWNNKZJB-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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